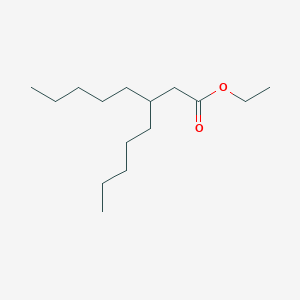
Ethyl 3-pentyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-pentyloctanoate, also known as octanoic acid, 3-pentyl-, ethyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-pentyloctanoate can be synthesized through the esterification reaction between octanoic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:
Octanoic acid+EthanolAcid CatalystEthyl 3-pentyloctanoate+Water
Industrial Production Methods: Industrial production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to shift the equilibrium towards ester formation. This method ensures high yield and purity of the ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and ethanol. Acidic hydrolysis is the reverse of esterification.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Octanoic acid and ethanol.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
科学的研究の応用
Ethyl 3-pentyloctanoate finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in biological systems and potential bioactive properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries
作用機序
The mechanism of action of ethyl 3-pentyloctanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release octanoic acid and ethanol, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and energy production .
類似化合物との比較
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in fragrances and as a solvent.
Uniqueness: Ethyl 3-pentyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to simpler esters like ethyl acetate and methyl butyrate results in different solubility, boiling point, and reactivity characteristics .
特性
分子式 |
C15H30O2 |
|---|---|
分子量 |
242.40 g/mol |
IUPAC名 |
ethyl 3-pentyloctanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h14H,4-13H2,1-3H3 |
InChIキー |
WKOLMZJPJFTUSC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCCCC)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Aminobenzo[d]oxazol-5-yl)propan-2-ol](/img/structure/B13927578.png)
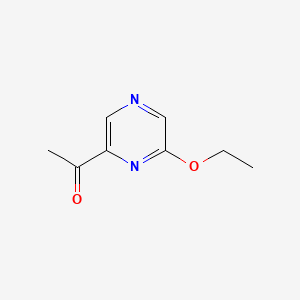
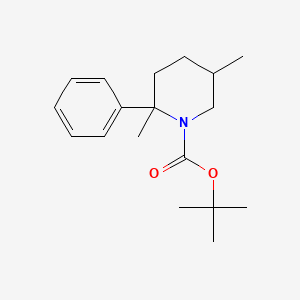
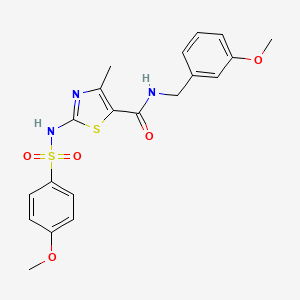
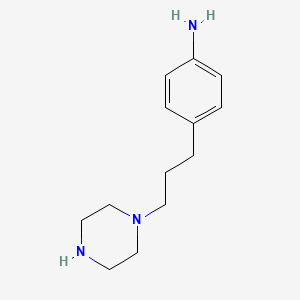


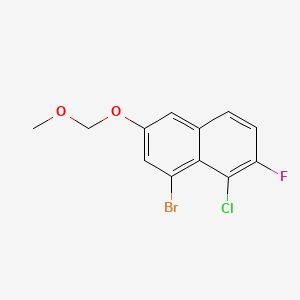
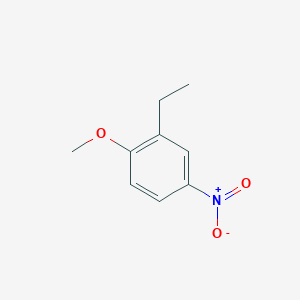


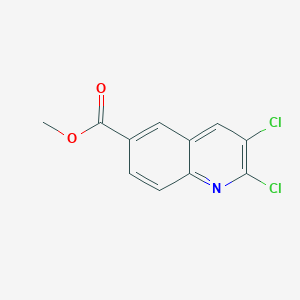
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)

